2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate
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Overview
Description
2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate is an organic compound that features a benzyl group, a chlorophenyl group, and a decyloxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(decyloxy)benzoic acid with 2-benzyl-4-chlorophenol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom on the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets. The benzyl and chlorophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The decyloxybenzoate moiety may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Shares the benzyl group but lacks the chlorophenyl and decyloxybenzoate moieties.
4-Chlorophenyl benzoate: Contains the chlorophenyl and benzoate groups but lacks the benzyl and decyloxy groups.
Decyloxybenzoic acid: Contains the decyloxybenzoate moiety but lacks the benzyl and chlorophenyl groups.
Uniqueness
2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate is unique due to the combination of its structural features, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C30H35ClO3 |
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Molecular Weight |
479.0 g/mol |
IUPAC Name |
(2-benzyl-4-chlorophenyl) 4-decoxybenzoate |
InChI |
InChI=1S/C30H35ClO3/c1-2-3-4-5-6-7-8-12-21-33-28-18-15-25(16-19-28)30(32)34-29-20-17-27(31)23-26(29)22-24-13-10-9-11-14-24/h9-11,13-20,23H,2-8,12,21-22H2,1H3 |
InChI Key |
XLIDUQDYQQHFRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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